molecular formula C21H16ClN3O B2405901 2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 500002-01-7

2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B2405901
CAS RN: 500002-01-7
M. Wt: 361.83
InChI Key: NILPBGJILRQCPL-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine” is a complex organic molecule that contains several functional groups and rings. These include a chlorophenyl group, a pyridinyl group, and a dihydropyrazolobenzoxazine group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

A study by Mandzyuk et al. (2020) explored the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines. They discovered compounds with high antimicrobial activity against S. aureus and anti-inflammatory effects superior to the reference drug diclofenac, as well as high antioxidant activity Mandzyuk et al., 2020.

Synthesis and Biological Activity

Horishny et al. (2020) synthesized 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones and evaluated them for antitumor and anti-inflammatory activities. This study indicates the potential therapeutic applications of these compounds Horishny et al., 2020.

Anticancer and Antimicrobial Agents

Katariya et al. (2021) conducted a molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. This research demonstrates the potential of these compounds in addressing cancer and microbial resistance to pharmaceutical drugs Katariya et al., 2021.

Structural Elucidation and Analysis

A study by Diwaker (2014) utilized quantum mechanical and spectroscopic methods for the structural analysis of a pyrazoline derivative similar to the compound . This type of research is crucial for understanding the molecular properties and potential applications of these compounds Diwaker, 2014.

Synthesis and Molecular Docking

Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives and subjected them to in silico molecular docking screenings towards GlcN-6-P synthase. The compounds showed moderate to good binding energies, indicating their potential in medicinal chemistry Flefel et al., 2018.

properties

IUPAC Name

2-(4-chlorophenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c22-16-9-7-14(8-10-16)18-12-19-17-5-1-2-6-20(17)26-21(25(19)24-18)15-4-3-11-23-13-15/h1-11,13,19,21H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILPBGJILRQCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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